

# Spectroscopic Profile of 2-Ethyl-3-oxobutanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-3-oxobutanal

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-Ethyl-3-oxobutanal** (CAS No. 141939-89-1). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on the known structural features of the molecule and general principles of spectroscopic analysis for aldehydes and ketones. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a logical workflow for the spectroscopic analysis of this and similar compounds.

#### **Chemical Structure and Properties**

• IUPAC Name: 2-Ethyl-3-oxobutanal[1]

Molecular Formula: C<sub>6</sub>H<sub>10</sub>O<sub>2</sub>[1]

Molecular Weight: 114.14 g/mol [1]

Canonical SMILES: CCC(C=O)C(=O)C[2]

InChl Key: RHVXPAFWOYITES-UHFFFAOYSA-N[1][3]

### **Predicted Spectroscopic Data**



The following tables summarize the predicted spectroscopic data for **2-Ethyl-3-oxobutanal**. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

#### Predicted <sup>1</sup>H NMR Data

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **2-Ethyl-3-oxobutanal** 

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aldehydic-H	9.5 - 10.0	Doublet	~3
Methine-H (α to C=O)	3.0 - 3.5	Multiplet	
Methylene-H (-CH <sub>2</sub> -)	1.5 - 1.8	Multiplet	_
Methyl-H (-COCH₃)	2.1 - 2.4	Singlet	_
Methyl-H (-CH2CH3)	0.9 - 1.2	Triplet	~7

Prediction based on general values for aldehydes and ketones.[4][5][6]

#### Predicted <sup>13</sup>C NMR Data

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **2-Ethyl-3-oxobutanal** 

Carbon Atom	Chemical Shift (ppm)	
Aldehydic Carbonyl (C=O)	195 - 205	
Ketonic Carbonyl (C=O)	205 - 215	
Methine Carbon (α to C=O)	50 - 60	
Methylene Carbon (-CH <sub>2</sub> -)	20 - 30	
Methyl Carbon (-COCH₃)	25 - 35	
Methyl Carbon (-CH₂CH₃)	10 - 15	



Prediction based on general values for aldehydes and ketones.[5][7]

#### **Predicted Infrared (IR) Spectroscopy Data**

Table 3: Predicted IR Absorption Frequencies for 2-Ethyl-3-oxobutanal

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
Aldehydic C-H Stretch	2820 - 2850 and 2720 - 2750	Medium
C=O Stretch (Aldehyde & Ketone)	1700 - 1740	Strong
C-H Stretch (Alkyl)	2850 - 3000	Medium to Strong
C-H Bend (Alkyl)	1350 - 1470	Medium

Prediction based on general values for aldehydes and ketones.[6][7]

#### **Predicted Mass Spectrometry (MS) Data**

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Ethyl-3-oxobutanal

m/z	Proposed Fragment	Notes
114	[C <sub>6</sub> H <sub>10</sub> O <sub>2</sub> ] <sup>+</sup>	Molecular Ion (M+)
85	[M - CHO]+	Loss of the formyl group
71	[M - CH₃CO]+	Loss of the acetyl group
57	[C₄H <sub>9</sub> ]+ or [C₃H₅O]+	Various fragmentation pathways
43	[CH₃CO] <sup>+</sup>	Acetyl cation (likely a base peak)
29	[CHO]+ or [C <sub>2</sub> H <sub>5</sub> ]+	Formyl or ethyl cation

Prediction based on common fragmentation patterns of aldehydes and ketones, such as alphacleavage.[8][9]



## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Ethyl-3-oxobutanal**. Instrument parameters may need to be optimized for specific equipment.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethyl-3-oxobutanal** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).



- Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl<sub>4</sub>, CS<sub>2</sub>).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the salt plates or the solvent.
  - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

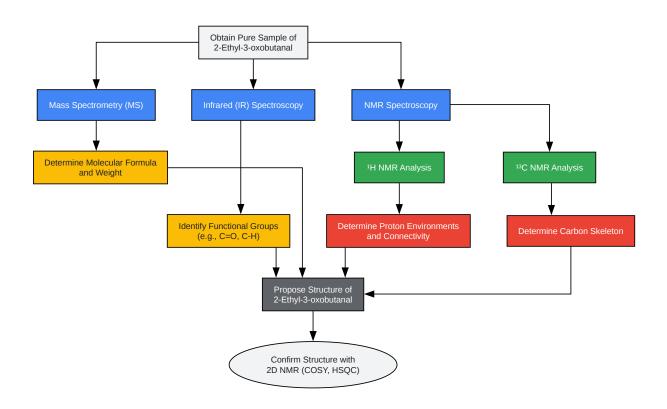
#### **Mass Spectrometry (MS)**

- Sample Preparation: Prepare a dilute solution of 2-Ethyl-3-oxobutanal in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 μg/mL.
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition:
  - GC-MS: If using GC-MS, the sample will be vaporized and separated on a gas chromatography column before entering the mass spectrometer.
  - Direct Infusion ESI-MS: For direct infusion, the sample solution is introduced directly into the ESI source.
  - Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.



#### **Visualization of Analytical Workflow**

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as **2-Ethyl-3-oxobutanal**.



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Caption: Workflow for Spectroscopic Analysis.

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